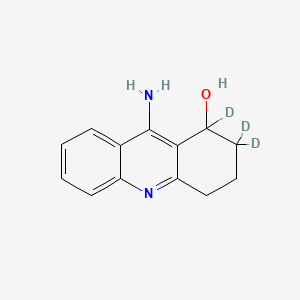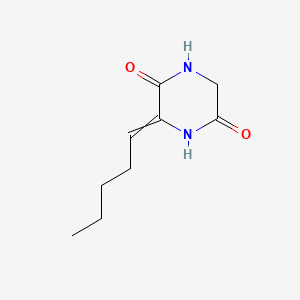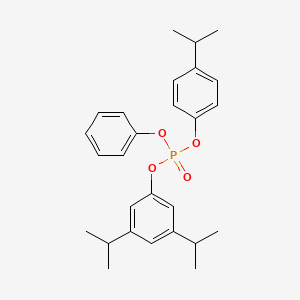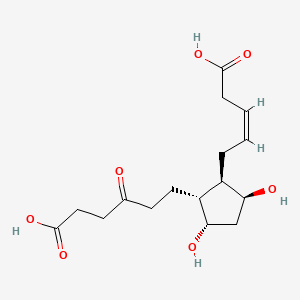
Velnacrine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Velnacrine-d3 is a deuterated derivative of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s Disease. The incorporation of deuterium atoms enhances its metabolic stability and reduces toxicity compared to its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol typically involves the deuteration of 9-amino-1,2,3,4-tetrahydroacridin-1-ol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a deuterium source, a suitable catalyst (such as palladium on carbon), and an appropriate solvent like methanol or DMSO. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions
Velnacrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of fully reduced acridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Velnacrine-d3 has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating Alzheimer’s Disease due to its low toxicity and enhanced stability.
Industry: Utilized in the development of diagnostic tools and imaging agents.
作用机制
The compound exerts its effects primarily through its interaction with cholinesterase enzymes. By inhibiting these enzymes, it increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s Disease. The deuterium atoms enhance the compound’s metabolic stability, reducing its breakdown and prolonging its therapeutic effects.
相似化合物的比较
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridin-1-ol: Non-deuterated counterpart with higher toxicity.
Tacrine: Another cholinesterase inhibitor but with significant liver toxicity.
Donepezil: A widely used Alzheimer’s drug with a different mechanism of action.
Uniqueness
Velnacrine-d3 stands out due to its enhanced metabolic stability and reduced toxicity, making it a promising candidate for therapeutic applications.
属性
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-XGWWUZNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)


![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)



![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)



